molecular formula C14H18FNO2 B1467803 3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol CAS No. 2206821-82-9

3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol

Cat. No.: B1467803
CAS No.: 2206821-82-9
M. Wt: 251.3 g/mol
InChI Key: CAUFTYVPCDFEKA-UHFFFAOYSA-N
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Description

3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a fluorine atom and a fused quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and the quinoline ring system play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol apart from similar compounds is its specific structural features, such as the propanol side chain and the precise positioning of the fluorine atom.

Biological Activity

3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol is a novel compound with potential therapeutic applications. Its unique structure and biological properties have prompted research into its efficacy against various diseases, particularly in the context of viral infections and cancer. This article synthesizes available data on its biological activity, focusing on antiviral and anticancer properties.

  • Molecular Formula : C14_{14}H18_{18}FNO2_2
  • Molecular Weight : 251.30 g/mol
  • CAS Number : 2206821-82-9

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Notably, related compounds in the hexahydrofuroquinoline class have shown promise against Hepatitis B Virus (HBV). For instance:

  • Inhibition of HBV Polymerase : A study found that similar nucleoside analogues exhibited significant inhibition of HBV polymerase with IC50_{50} values ranging from 0.011 µM to 0.8 µM . While specific data on this compound is limited, its structural similarities suggest it may have comparable antiviral effects.

Anticancer Activity

The compound's structural characteristics also position it as a candidate for anticancer therapies. Research indicates that derivatives of hexahydrofuroquinoline can act as dual inhibitors of MDM2 and XIAP, proteins involved in cancer cell survival:

CompoundIC50_{50} (µM)Target
MX697.5Cancer cells
14Improved potency (not specified)MDM2/XIAP

The compound's ability to inhibit these targets suggests it may possess significant anticancer properties .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Viral Replication : By interfering with viral polymerases.
  • Induction of Apoptosis in Cancer Cells : Through modulation of key survival pathways involving MDM2 and XIAP.

Case Studies

While direct case studies specifically involving this compound are scarce, the following findings from related compounds provide insights into its potential applications:

  • Study on Anti-HBV Activity : A related compound demonstrated an EC50_{50} value of 7.8 nM in inhibiting HBV replication in vitro .
  • MDM2/XIAP Inhibition : The discovery of potent analogues led to improved therapeutic profiles against cancer cells .

Properties

IUPAC Name

3-(8-fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-9-3-4-13-11(8-9)14-10(5-7-18-14)12(16-13)2-1-6-17/h3-4,8,10,12,14,16-17H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUFTYVPCDFEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(NC3=C2C=C(C=C3)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol
Reactant of Route 2
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol
Reactant of Route 3
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol
Reactant of Route 4
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol
Reactant of Route 5
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol

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